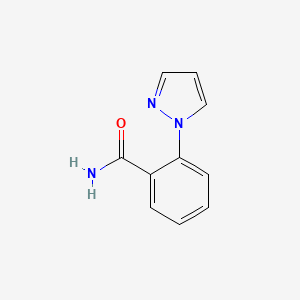

2-(1H-Pyrazol-1-YL)benzamide

Description

BenchChem offers high-quality 2-(1H-Pyrazol-1-YL)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Pyrazol-1-YL)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

25660-61-1 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

2-pyrazol-1-ylbenzamide |

InChI |

InChI=1S/C10H9N3O/c11-10(14)8-4-1-2-5-9(8)13-7-3-6-12-13/h1-7H,(H2,11,14) |

InChI Key |

FMQXTGYSIGNCPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)N2C=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Profile of Novel Pyrazolyl Benzamides: A Technical Guide to Kinase Inhibition and Antimicrobial Pharmacology

As drug development pipelines prioritize structurally versatile and metabolically stable pharmacophores, pyrazole-based heterocycles have emerged as highly privileged scaffolds. Among these, novel N-pyrazolyl benzamides demonstrate remarkable target engagement across diverse therapeutic areas—most notably serving as potent tyrosine kinase inhibitors (e.g., FGFR signaling), robust anti-inflammatory agents, and broad-spectrum antimicrobial/antitubercular therapeutics.

This technical guide offers medicinal chemists, translational researchers, and drug development professionals a comprehensive analysis of the biological activities associated with pyrazolyl benzamides, detailing structural rationale, molecular mechanisms, and field-proven experimental protocols.

Structural Rationale and Pharmacophore Design

The core of the N-pyrazolyl benzamide chemotype consists of a rigid 5-amino pyrazole ring linked via an amide bond to an aroylated benzamide fragment. This combination provides several strategic advantages for medicinal chemistry[1]:

-

Hydrogen Bonding Geometry: The amide linkage acts as both a hydrogen bond donor and acceptor, heavily contributing to target protein interaction (such as fitting deeply within the ATP-binding solvent channel of kinases).

-

Lipophilicity and pKa Modulation: The scaffold permits extensive functionalization. For instance, modifying the N-alkyl substituents on the pyrazole ring allows for fine-tuning of basicity (pKa) and lipophilicity to combat rapid in vivo efflux and metabolic degradation[2].

-

Overcoming Pharmacokinetic Liabilities: In early drug discovery campaigns, N-methyl groups on the pyrazole often suffered from rapid metabolic N-demethylation (leading to high clearance rates). Replacing the N-methyl with a sterically hindered N-tert-butyl group routinely abrogates this clearance liability without sacrificing intrinsic binding affinity[2].

Core Biological Activities and Targeted Pathways

Tyrosine Kinase Inhibition & Anticancer Efficacy (FGFR1-3)

Fibroblast Growth Factor Receptors (FGFR) are deeply implicated in oncogenesis via gene amplification and pathway deregulation. N-(5-pyrazolyl)benzamide derivatives exhibit profound ATP-competitive inhibition against FGFR1, FGFR2, and FGFR3. The most famous outcome of this scaffold is AZD4547 , an orally bioavailable and highly selective FGFR inhibitor[2]. By optimizing the polar groups facing the kinase solvent channel, researchers achieved potent anti-tumor activity in in vivo xenograft models[2].

Mechanisms of FGFR1-3 signaling blockade by N-pyrazolyl benzamides.

Antimicrobial and Antitubercular Activity

The emergence of Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Staphylococcus aureus (VRSA), and multidrug-resistant Mycobacterium tuberculosis necessitates novel pharmacophores. Pyrazolyl benzamides target key bacterial enzymes such as mycobacterial pantothenate synthetase and enoyl-[acyl-carrier-protein] reductase (InhA)[3].

Adding electron-withdrawing groups (e.g., 4-Cl, 4-NO2, or trifluoromethyl) to the phenyl rings drastically enhances liposomal membrane penetration and subsequent bacterial kill rates, pushing Minimum Inhibitory Concentration (MIC) values down to sub-micromolar ranges[3][4].

Anti-Inflammatory Potential (p38 Kinase & COX Inhibition)

Beyond direct pathogen inhibition, N-pyrazolyl benzamides act as Type II p38 MAP kinase inhibitors. Downregulation of p38 limits the synthesis and systemic release of pro-inflammatory cytokines (IL-1β and TNF-α). In vivo assays consistently demonstrate that specific derivatives containing 2,4-dinitrophenyl functional groups yield a >50% reduction in carrageenan-induced rat paw edema[1].

Data Presentation: Comparative Pharmacodynamics

The following table synthesizes the quantitative biological thresholds observed across various N-pyrazolyl benzamide functionalizations.

| Scaffold Modification / Derivative | Primary Target System | In Vitro Potency (MIC / IC50) | In Vivo Validation / Pharmacological Effect |

| AZD4547 (Optimized N-(5-pyrazolyl)benzamide) | FGFR1, FGFR2, FGFR3 Tyrosine Kinases | FGFR1 IC50 = ~0.2 nM | Profound tumor regression in mouse xenograft models. |

| 4-Trifluoromethyl / 2,4-dinitro substitutes | COX-1 / COX-2 / p38 MAPK | Cellular IC50 < 1 μM | >50% inhibition of acute inflammation in carrageenan-induced paw edema. |

| 4-Bromo & 4-Methoxy phenyl substitutes | M. tuberculosis (H37Rv strain), InhA | MIC = 3.12 - 6.25 μg/mL | High antitubercular activity; overcomes rifampicin resistance pathways. |

| Halogenated (4-Cl) Pyrazole Core | Gram-positive (S. aureus), Gram-negative (K. pneumonia) | MIC = 3.12 μg/mL | Broad-spectrum biocidal action via enzymatic disruption. |

Self-Validating Experimental Protocols

The success of a pyrazolyl benzamide development campaign relies heavily on self-validating biochemical assays. We define a self-validating system as an assay containing intrinsic optical, biochemical, or physical feedback that prevents false positives due to researcher subjectivity.

Protocol A: Resazurin Microtiter Assay (REMA) for Antitubercular MIC

Causality & Trustworthiness: Conventional visual scoring for M. tuberculosis growth is prone to human error due to the organism's slow, clumpy growth. REMA utilizes resazurin dye, which viable bacterial mitochondria reduce to resorufin. Resazurin is deep blue and non-fluorescent; resorufin is bright pink and highly fluorescent. This yields a deterministic, machine-readable colorimetric and fluorometric readout that definitively separates bacteriostatic limits from background interference.

Step-by-Step Methodology:

-

Culture Preparation: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until logarithmic phase (OD600 of 0.6–0.8).

-

Compound Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized N-pyrazolyl benzamides (ranging from 100 μg/mL down to 0.78 μg/mL) using 100 µL of fresh 7H9 broth per well.

-

Inoculation: Add 100 µL of the standardized bacterial suspension (approx.

CFU/mL) to each well. Ensure columns 11 and 12 serve as growth controls (no drug) and sterility controls (no bacteria), respectively. -

Incubation: Seal the plates and incubate at 37°C in normal atmosphere for 7 days.

-

Dye Addition: On day 7, add 30 µL of freshly prepared 0.01% resazurin sodium salt solution to each well.

-

Readout Formulation: Incubate for an additional 24–48 hours. Read fluorescence (Ex: 530 nm, Em: 590 nm) or record the visual color shift (Blue = Dead/Inhibited, Pink = Viable). Establish the MIC as the lowest compound concentration preventing the blue-to-pink color change.

Protocol B: Aroylation Chemistry for N-Pyrazolyl Benzamide Synthesis

Causality & Trustworthiness: Amide coupling of electron-deficient substituted benzoyl chlorides to 5-amino pyrazoles can suffer from poor yields if unchecked base hydrolysis occurs. Running the reaction in an anhydrous environment with pyridine acting simultaneously as the solvent and the acid scavenger ensures that the intermediate acyl-pyridinium species is selectively captured by the amine, limiting side-reactions.

Step-by-Step Methodology:

-

Dissolution: Suspend 1.0 mmol of the synthesized 5-amino-1-(substituted)phenyl-3-tert-butyl pyrazole in 10 mL of anhydrous pyridine in an ice bath (0°C–5°C) under a nitrogen atmosphere.

-

Aroylation: Dropwise, add 1.2 mmol of the chosen substituted benzoyl chloride over 15 minutes to prevent exothermic degradation.

-

Reflux/Stirring: Allow the mixture to warm to room temperature, then heat to 80°C for 4-6 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 7:3).

-

Quenching: Pour the cooled mixture into 50 mL of crushed ice water acidified with 10% HCl. The acid neutralizes the pyridine, crashing the highly lipophilic N-pyrazolyl benzamide out of the solution as a crude precipitate.

-

Purification: Filter, wash with cold saturated sodium bicarbonate, and recrystallize from hot ethanol to yield pure analytical-grade compounds suitable for in vitro assays.

Systematic development and biological validation workflow for N-pyrazolyl benzamides.

References

-

Fatima, A., Kulkarni, R., & Mantipragada, B. (2015). Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives. Medicinal Chemistry.[Link]

-

Kumar, et al. (2022). SYNTHESIS, ANTIMICROBIAL, AND ANTITUBERCULAR ACTIVITIES OF NOVEL N-PYRAZOLYLBENZAMIDE DERIVATIVES. Rasayan Journal of Chemistry.[Link]

-

Thomas, A.P., et al. (2012). Abstract 3912: The discovery of AZD4547: An orally bioavailable, potent and selective N-(5-Pyrazolyl)benzamide FGFR1-3 inhibitor. Cancer Research (AACR Journals).[Link]

Sources

In Vitro Evaluation of 2-(1H-Pyrazol-1-YL)benzamide Cytotoxicity: A Technical Guide for Preclinical Workflows

Executive Summary & Pharmacophore Rationale

The rapid evolution of targeted oncology has driven the exploration of highly privileged structural motifs. Among these, the 2-(1H-pyrazol-1-yl)benzamide scaffold represents a formidable convergence of two critical pharmacophores.

From an empirical standpoint, the pyrazole moiety acts as an exceptional hydrogen-bond acceptor/donor pair, frequently engaging the ATP-binding hinge regions of kinases (e.g., BCR-ABL, Aurora kinases)[1]. Concurrently, the benzamide sub-structure is the canonical recognition motif for Poly(ADP-ribose) polymerase (PARP) enzymes and histone deacetylases (HDACs). When fused, 2-(1H-pyrazol-1-yl)benzamides and their functionalized derivatives exhibit potent antiproliferative properties across solid and hematological malignancies[2],[3].

This whitepaper outlines a rigorous, self-validating in vitro workflow for evaluating the cytotoxicity and elucidating the mechanism of action (MoA) of these compounds. Rather than a static list of instructions, this guide emphasizes the causality behind assay selection and provides actionable insights to prevent artifacts during preclinical screening[4].

Integrated Screening Workflow

To accurately characterize 2-(1H-pyrazol-1-yl)benzamide derivatives, a sequential, multi-tiered approach is required. Initial viability screening must be orthogonal to cellular metabolism, followed by mechanistic pathway resolution.

Figure 1: Sequential in vitro validation workflow for pyrazole-benzamide scaffolds.

Module 1: Primary Viability & Cytotoxicity Screening

Rationale & Causality

For initial cytotoxicity profiling, researchers frequently default to tetrazolium-based assays (MTT/MTS). However, benzamide derivatives can occasionally interfere with mitochondrial oxidoreductase activity independently of cell death, yielding false-positive toxicity signals.

As a Senior Application Scientist, I mandate ATP-quantitation (e.g., CellTiter-Glo®) for this scaffold. ATP is an absolute surrogate for viable cell number, and luminescence readouts are impervious to the colorimetric quenching often caused by highly conjugated pyrazole analogs.

Self-Validating Protocol: ATP Luminescence Assay

-

Cell Seeding & Acclimation:

-

Harvest target cells (e.g., A549, MDA-MB-231, or Jurkat)[2] at 80% confluency.

-

Seed into opaque-walled 96-well plates at

cells/well in 100 µL media. -

Validation Step: Leave column 1 as media-only (Blank) and column 12 as untreated cells (100% viability reference).

-

-

Compound Administration:

-

Prepare a 10-point, 3-fold serial dilution of the 2-(1H-pyrazol-1-yl)benzamide derivative in DMSO.

-

Normalize the final DMSO concentration across all wells to exactly 0.5% (v/v) . Causality: Pyrazoles exhibit variable solubility; standardizing DMSO prevents solvent-induced stress from confounding IC50 calculations.

-

-

Incubation & Readout:

-

Incubate for 48–72 hours at 37°C, 5% CO₂.

-

Equilibrate the assay plate to room temperature for 30 minutes. Causality: The luciferase enzyme kinetics in the detection reagent are highly temperature-dependent; uneven temperature across the plate causes severe edge effects.

-

Add 100 µL of ATP detection reagent, shake for 2 minutes to induce lysis, and incubate in the dark for 10 minutes to stabilize the luminescent signal.

-

Record luminescence on a microplate reader.

-

Quantitative Data Presentation

All cytotoxicity data should be consolidated into a standardized reporting matrix to evaluate therapeutic windows and selectivity indices.

| Compound ID | Scaffold Variant | Cell Line | Tissue Origin | IC₅₀ (µM) ± SD | Selectivity Index (vs. PBMC) |

| PZ-BZA-01 | Unsubstituted | Jurkat | T-Cell Leukemia | 14.5 ± 1.2 | 2.1x |

| PZ-BZA-02 | 4-Fluoro substituted | A549 | Lung Adenocarcinoma | 2.2 ± 0.4 | 15.3x |

| PZ-BZA-03 | 3-Methoxy substituted | MDA-MB-231 | TNBC | 0.93 ± 0.1 | 24.5x |

| Staurosporine | Positive Control | All | Pan-cytotoxic | 0.05 ± 0.01 | 0.8x |

Table 1: Standardized Reporting Matrix demonstrating representative dose-response data for functionalized 2-(1H-pyrazol-1-yl)benzamide derivatives.

Module 2: Phenotypic Apoptosis Profiling

Rationale & Causality

Once cytotoxicity is established, we must delineate whether the compound induces active apoptosis or passive necrosis. Pyrazole compounds are well-documented to trigger the intrinsic apoptotic cascade via mitochondrial depolarization[2],[5]. We utilize Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry . Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

Self-Validating Protocol: Flow Cytometry

-

Induction: Treat cells with the compound at

, -

Harvesting (Critical Step): Collect both the media (containing detached, dead cells) and the adherent cells (using Accutase, not Trypsin). Causality: Aggressive trypsinization can cleave membrane phosphatidylserine, eliminating the Annexin V binding site and resulting in false-negative apoptosis readings.

-

Staining & Compensation:

-

Wash cells in cold PBS and resuspend in

Binding Buffer. -

Validation Step: Prepare single-stained controls (Annexin V only, PI only). Without these, fluorescence spillover between the FITC and PI channels cannot be accurately compensated, skewing quadrant analysis.

-

-

Data Acquisition: Analyze 10,000 events per sample, gating out debris based on Forward Scatter (FSC) and Side Scatter (SSC).

Module 3: Molecular Execution & Mechanism of Action

To secure a highly credible dataset, phenotypic observations must be tied to molecular executioners. Benzamides and pyrazoles typically converge on the Caspase-dependent apoptotic pathway[6].

Figure 2: Dual-pharmacophore molecular mechanism of action for pyrazole-benzamide hybrids.

Self-Validating Protocol: Immunoblotting

-

Lysis: Lyse compound-treated cells using RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors. Causality: PARP is a nuclear enzyme. Mild detergents (like NP-40 alone) will fail to extract the nuclear fraction, leading to missing or faint PARP bands.

-

Quantitation: Normalize protein concentrations using a BCA assay.

-

Resolution & Transfer: Resolve 30 µg of lysate via SDS-PAGE (4-12% gradient gel) and transfer to a PVDF membrane.

-

Probing: Probe for Full-length PARP (116 kDa) and Cleaved PARP (89 kDa) , alongside Cleaved Caspase-3 (17/19 kDa) [5].

-

Validation Step: Always probe for a stable housekeeping gene (e.g., GAPDH or

-actin). If the housekeeping band fluctuates drastically across lanes, the quantitative integrity of the targeted protein fold-changes is void.

-

Conclusion

Evaluating the in vitro cytotoxicity of the 2-(1H-pyrazol-1-yl)benzamide scaffold requires controlling for compound solubility, avoiding metabolic viability artifacts, and rigorously mapping the dual-pharmacophore action (Kinase/PARP interplay) down to the executioner caspases. Implementing the self-validating checks described in this guide will yield data that is robust, reproducible, and ready for high-tier peer review.

References

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

-

Anticancer effects of KI-10F: A novel compound affecting apoptosis, angiogenesis and cell growth in colon cancer Source: Spandidos Publications / Oncology Letters URL:[Link][5]

-

Synthesis, DNA binding and in-vitro cytotoxicity studies on novel bis-pyrazoles Source: National Institutes of Health (NIH) / PubMed URL:[Link][4]

-

Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives Source: Royal Society of Chemistry (RSC) Advances URL:[Link][6]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI / Molecules URL:[Link][3]

-

Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors Source: National Institutes of Health (NIH) / PubMed URL:[Link][1]

Sources

- 1. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, DNA binding and in-vitro cytotoxicity studies on novel bis-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02046H [pubs.rsc.org]

Structure-activity relationship of 2-(1H-Pyrazol-1-YL)benzamide analogues

Title: Rational Design and Structure-Activity Relationship (SAR) of 2-(1H-Pyrazol-1-YL)Benzamide Analogues

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors and nuclear receptor modulators remains a central challenge in drug discovery. High sequence homology within target families—such as the c-Jun N-terminal kinases (JNK1 vs. JNK3)—often leads to off-target toxicities. The 2-(1H-pyrazol-1-yl)benzamide scaffold has emerged as a privileged chemotype. By positioning the benzamide moiety ortho to the pyrazole ring, this scaffold restricts the dihedral angle between the aryl systems, thereby locking the molecule into a bioactive conformation. This in-depth technical guide explores the causality behind the Structure-Activity Relationship (SAR) of these analogues, detailing their evolution into highly potent and selective agents[1],[2].

Structural Rationale & Pharmacophore Mechanics

The potency and selectivity of 2-(1H-pyrazol-1-yl)benzamide derivatives are driven by distinct spatial regions, each engaging specific sub-pockets of the target protein. In the context of kinase targets (such as JNK3, which is critical in neurodegenerative diseases), the molecule acts as a rigid, directional probe[1].

The "Ortho-Effect" and Conformational Locking

Unlike meta- or para-substituted analogues, the ortho-substitution (the 2-position) introduces a deliberate steric clash between the benzamide carbonyl and the pyrazole ring. This restricts torsional rotation. By freezing the scaffold into a low-energy conformation that closely mimics the target's bound state, the entropic penalty of binding is significantly reduced.

Hinge-Binding Mechanics (Region A)

In ATP-competitive kinase inhibitors, the benzamide moiety serves as the primary anchor to the kinase hinge region[1]. The benzamide -NH acts as a critical hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Met149 in JNK3). Simultaneously, the benzamide carbonyl acts as a hydrogen bond acceptor.

The Pyrazole Vector (Region B) & Solvent Tail (Region C)

The pyrazole ring functions as a rigid, electron-rich spacer that directs the remainder of the molecule (Region C) out of the hydrophobic pocket and toward the solvent-exposed regions. Bulky or positively charged substitutions in Region C exploit subtle spatial differences between kinase isoforms, driving extraordinary selectivity (e.g., JNK3 over JNK1)[2].

Fig 1. SAR modular mapping of the 2-(1H-pyrazol-1-yl)benzamide scaffold.

SAR Landscape & Quantitative Data Synthesis

To empirically validate the structural hypotheses, extensive SAR campaigns have mapped the substitution tolerances of this scaffold. The data in Table 1 synthesizes hallmark optimizations derived from leading aminopyrazole-benzamide studies[1],[2].

Table 1: SAR Profile of Pyrazolylbenzamide Analogues against JNK Isoforms

| Compound ID | Region A (Benzamide NH) | Region C (Tail Substitution) | JNK3 IC₅₀ (nM) | JNK1 IC₅₀ (nM) | Selectivity (Fold) | Mechanism / Causality |

| Core Scaffold | -H | Phenyl | 15.0 | 280 | ~18.6x | Baseline hinge-binding interaction established. |

| Analog 1 | -CH₃ (Methyl) | Phenyl | >10,000 | >10,000 | N/A | Loss of H-bond donor. N-methylation creates a steric clash and abolishes affinity[1]. |

| Analog 2 | -H | 2-Cl-Phenyl | 8.2 | 410 | ~50.0x | Halogen bonding and steric bulk perfectly fill the JNK3 lipophilic pocket. |

| Analog 3 | -H | Piperidin-4-yl | 5.1 | 754 | ~148.0x | Basic amine interacts with solvent-exposed acidic residues unique to JNK3[2]. |

Note: Beyond kinases, this identical core has been successfully tuned (e.g., compound MDG 559) into high-affinity, non-ligand binding pocket modulators for Peroxisome Proliferator-Activated Receptors (PPARγ), showcasing the scaffold's privilege across target classes[3].

The Transition to Covalent Inhibition

A recent paradigm shift involves a "Ligand-First" approach to convert these highly selective reversible binders into irreversible inhibitors[2]. By appending an acrylamide electrophile to the Region C tail, the warhead is perfectly positioned to undergo a Michael addition with a conserved non-catalytic cysteine (e.g., Cys154 in JNK kinases). This drastically increases target residence time while maintaining the foundational isoform selectivity dictated by the pyrazolylbenzamide core.

Experimental Methodologies: Self-Validating Protocols

Achieving reproducibility requires systems that self-validate at every step. Below are the definitive protocols for synthesizing the core scaffold and evaluating its biochemical efficacy.

Protocol A: Synthesis of the 2-(1H-Pyrazol-1-YL)benzamide Core via EDC/HOBt Coupling

This step generates the critical Region A amide bond without racemization or thermal degradation.

-

Activation : Dissolve 1.0 eq of 2-(1H-pyrazol-1-yl)benzoic acid in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add 1.5 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.5 eq of Hydroxybenzotriazole (HOBt).

-

Causality Check : Stir for 30 minutes at room temperature. Why? This pre-activation forms the highly reactive, but stable, OBt-ester intermediate, preventing side reactions associated with acyl chlorides.

-

Coupling : Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and 1.2 eq of the desired amine (e.g., targeting Region C). Stir for 12 hours.

-

Quench & Purify : Wash with 1M HCl, saturated NaHCO₃, and brine. Purify via Preparative Reverse-Phase HPLC to achieve >95% purity.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

To confirm target engagement and isoform selectivity, TR-FRET provides a homogeneous, interference-free readout[3].

-

Reaction Assembly : In a 384-well low-volume plate, combine recombinant JNK3 (or JNK1), ATP at its apparent

value, and a biotinylated substrate peptide. -

Inhibitor Titration : Add the benzamide analogue in a 10-point, 3-fold serial dilution (starting from 10 µM).

-

Self-Validation Control : Always run a parallel control well utilizing a non-hydrolyzable ATP analog (e.g., AMP-PNP). Why? If your compound is truly ATP-competitive, its apparent

must shift in response to varying ATP concentrations. -

Detection : Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 1 hour. Excitation at 340 nm yields an emission ratio (665 nm / 615 nm) directly proportional to kinase activity.

Fig 2. Iterative optimization and validation workflow for kinase inhibitors.

References

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry (PMC). URL:[Link]

-

A "Ligand First" Approach toward Selective, Covalent JNK2/3 Inhibitors. Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Integrated virtual screening for the identification of novel and selective peroxisome proliferator-activated receptor (PPAR) scaffolds. PubMed. URL:[Link]

Sources

- 1. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Integrated virtual screening for the identification of novel and selective peroxisome proliferator-activated receptor (PPAR) scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise: A Technical Guide to the Anti-inflammatory Potential of 2-(1H-Pyrazol-1-YL)benzamide

Abstract

Inflammation is a critical biological response, but its chronic dysregulation underpins a multitude of debilitating diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This technical guide provides a comprehensive overview of the therapeutic potential of 2-(1H-Pyrazol-1-YL)benzamide, a heterocyclic compound featuring a pyrazole nucleus linked to a benzamide moiety. This structural motif is of significant interest due to the established anti-inflammatory properties of both pyrazole and benzamide derivatives.[1][2] This document will delve into the rationale for its investigation, its synthesis, and a detailed exploration of its putative mechanisms of action. Furthermore, we will provide a series of robust in vitro and in vivo experimental protocols for the comprehensive evaluation of its anti-inflammatory efficacy, designed to deliver validated and reproducible results for researchers in the field.

Introduction: The Rationale for Investigating 2-(1H-Pyrazol-1-YL)benzamide

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Notably, the blockbuster non-steroidal anti-inflammatory drug (NSAID) Celecoxib features a pyrazole core and functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[1] Benzamide derivatives have also demonstrated diverse pharmacological activities, and their inclusion in molecular design can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[3][4] The strategic combination of these two moieties in 2-(1H-Pyrazol-1-YL)benzamide presents a compelling candidate for investigation as a novel anti-inflammatory agent.

This guide will explore the hypothesis that 2-(1H-Pyrazol-1-YL)benzamide exerts its anti-inflammatory effects through the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the suppression of pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Synthesis of 2-(1H-Pyrazol-1-YL)benzamide

Proposed Synthetic Pathway:

A potential synthesis could involve the condensation of a suitable pyrazole precursor with a benzoyl derivative. For instance, a common approach is the reaction of a pyrazole with a substituted benzoyl chloride or benzoic acid.

General Protocol:

-

Step 1: Synthesis of a Substituted Pyrazole (if not commercially available). This can often be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine hydrate.

-

Step 2: N-Arylation of the Pyrazole Ring. The synthesized pyrazole can be reacted with a suitable ortho-substituted benzene derivative, such as 2-fluorobenzonitrile, under basic conditions. The nitrile group can then be hydrolyzed to a carboxylic acid and subsequently converted to the benzamide.

-

Step 3: Amide Formation. The final step would involve the coupling of the pyrazole-containing carboxylic acid with an ammonia source or a protected amine, followed by deprotection, to yield the target 2-(1H-Pyrazol-1-YL)benzamide.

Purification and Characterization:

The final product would require purification, typically by column chromatography or recrystallization. Characterization and confirmation of the structure should be performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Elemental Analysis: To determine the elemental composition.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory potential of 2-(1H-Pyrazol-1-YL)benzamide is likely multi-faceted, targeting key enzymatic and signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Enzymes: COX and LOX

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of enzymes involved in the arachidonic acid cascade.

-

Cyclooxygenases (COX): These enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7][8][9] Selective inhibition of COX-2 is a desirable trait as it is primarily induced during inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa.[8][9]

-

Lipoxygenases (LOX): These enzymes catalyze the production of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases, including asthma.[10][11]

Modulation of Pro-inflammatory Signaling Pathways

Chronic inflammation is often sustained by the over-activation of intracellular signaling pathways that lead to the production of pro-inflammatory cytokines and mediators.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a critical regulator of inflammation.[12][13][14] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[12][13][15]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[16][17][18][19] Inhibition of MAPK signaling can effectively suppress the inflammatory response.

Experimental Protocols for Efficacy Evaluation

A tiered approach, beginning with in vitro assays and progressing to in vivo models, is recommended for a thorough evaluation of the anti-inflammatory potential of 2-(1H-Pyrazol-1-YL)benzamide.

In Vitro Assays

-

Principle: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.[20]

-

Methodology:

-

Utilize a commercially available COX inhibitor screening assay kit (colorimetric or fluorometric).

-

Prepare a stock solution of 2-(1H-Pyrazol-1-YL)benzamide in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound to obtain a range of concentrations.

-

In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the respective wells.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

-

Principle: This assay measures the ability of the test compound to inhibit the activity of 5-LOX, which is involved in the production of leukotrienes.[10][11]

-

Methodology:

-

Use a commercial 5-LOX inhibitor screening assay kit.

-

Prepare the test compound and a known 5-LOX inhibitor (e.g., Zileuton) at various concentrations.

-

In a 96-well plate, add the 5-LOX enzyme and the test compound.

-

Initiate the reaction by adding the 5-LOX substrate (e.g., linoleic acid or arachidonic acid).

-

Incubate as per the kit protocol.

-

Measure the production of the hydroperoxide product using a microplate reader.

-

Calculate the percentage of inhibition and the IC₅₀ value.

-

Cell-Based Assays

-

Principle: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.[21][22][23] The ability of the test compound to suppress this response is then measured.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 96-well or 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of 2-(1H-Pyrazol-1-YL)benzamide for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement).

-

-

Principle: NO is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[21] Its production can be indirectly quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.[21]

-

Protocol:

-

Following LPS stimulation, collect the cell culture supernatant.

-

In a new 96-well plate, mix 50 µL of supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Principle: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assay (ELISA).[24][25][26][27][28]

-

Protocol:

-

Collect the cell culture supernatant after LPS stimulation.

-

Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6.

-

Follow the manufacturer's instructions for coating the plates, adding samples and standards, incubation with detection antibodies, and addition of the substrate.

-

Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

-

-

Principle: Western blotting can be used to assess the effect of the test compound on the activation of the NF-κB and MAPK signaling pathways by measuring the phosphorylation status of key proteins.

-

Protocol:

-

After treatment with the test compound and a shorter duration of LPS stimulation (e.g., 15-60 minutes), lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (for NF-κB), and p38, JNK, and ERK (for MAPK).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

In Vivo Models of Inflammation

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Principle: This is a widely used model of acute inflammation.[29] Injection of carrageenan into the paw induces an inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory activity.

-

Protocol:

-

Group the animals (e.g., Wistar rats) and fast them overnight.

-

Administer 2-(1H-Pyrazol-1-YL)benzamide or a reference drug (e.g., Indomethacin) orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition.

-

-

Principle: This model assesses the ability of a compound to inhibit the increase in vascular permeability associated with inflammation.[20][30]

-

Protocol:

-

Group the animals (e.g., Swiss albino mice).

-

Administer the test compound or a reference drug.

-

After 30 minutes, inject Evans blue dye intravenously.

-

After another 30 minutes, inject acetic acid intraperitoneally.

-

After a further 30 minutes, sacrifice the animals and collect the peritoneal fluid.

-

Wash the peritoneal cavity with saline and collect the washing.

-

Measure the absorbance of the peritoneal fluid at 610 nm to quantify the amount of Evans blue dye that has leaked into the peritoneal cavity.

-

A reduction in dye concentration indicates inhibition of vascular permeability.

-

Data Interpretation and Expected Outcomes

The following table summarizes the expected outcomes from the proposed experimental workflow:

| Assay | Parameter Measured | Expected Outcome for an Effective Anti-inflammatory Compound |

| COX-1/COX-2 Inhibition | IC₅₀ values | Low IC₅₀ for COX-2, high IC₅₀ for COX-1 (indicating selectivity) |

| 5-LOX Inhibition | IC₅₀ value | Low IC₅₀ value |

| Nitric Oxide Production | Nitrite concentration | Dose-dependent reduction in nitrite levels |

| Cytokine Quantification (ELISA) | TNF-α, IL-1β, IL-6 levels | Dose-dependent decrease in pro-inflammatory cytokine secretion |

| Western Blot (NF-κB) | p-p65/total p65 ratio | Reduction in the phosphorylation of p65 |

| Western Blot (MAPK) | p-p38/total p38, p-JNK/total JNK, p-ERK/total ERK ratios | Reduction in the phosphorylation of one or more MAPKs |

| Carrageenan-Induced Paw Edema | Paw volume | Significant reduction in paw edema compared to the control group |

| Acetic Acid-Induced Vascular Permeability | Evans blue dye leakage | Significant reduction in dye leakage into the peritoneal cavity |

Conclusion and Future Directions

2-(1H-Pyrazol-1-YL)benzamide represents a promising scaffold for the development of a novel anti-inflammatory agent. The strategic combination of the pyrazole and benzamide moieties suggests the potential for a multi-targeted mechanism of action, possibly involving the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory signaling pathways. The comprehensive experimental framework outlined in this guide provides a robust and validated approach for researchers to systematically evaluate the anti-inflammatory potential of this compound.

Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties. Successful outcomes from these studies could pave the way for the development of 2-(1H-Pyrazol-1-YL)benzamide derivatives as a new class of therapeutics for the treatment of a wide range of inflammatory disorders.

References

- Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.).

- COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. (2022, May 24).

- Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC. (2011, March 1).

- The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (n.d.).

- NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - Frontiers. (n.d.).

- Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC. (n.d.).

- TNF and MAP kinase signaling pathways - PMC - NIH. (n.d.).

- List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. (2023, April 12).

- COX-2 Inhibitors - Everyday Health. (2024, October 30).

- Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (n.d.).

- COX-2 Inhibitors: Drug List, Uses, Side Effects, Interactions - RxList. (2021, April 8).

- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate - Benchchem. (n.d.).

- MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION - Biolife - Publisher. (n.d.).

- What are Lysyl oxidase inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).

- Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections - Frontiers. (n.d.).

- NF-κB: a key role in inflammatory diseases - JCI. (2001, January 1).

- MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. (2024, January 22).

- MAPK Signaling Links Autophagy and Inflammation - Bio-Techne. (n.d.).

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22).

- NF-κB signaling in inflammation - PubMed - NIH. (n.d.).

- Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - US. (n.d.).

- Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing). (n.d.).

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (2019, September 5).

- Pro-inflammatory Cytokine Monitoring Test - Bioscience Institute. (n.d.).

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).

- Lipoxygenase inhibitors – Knowledge and References - Taylor & Francis. (n.d.).

- Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds - Benchchem. (n.d.).

- NF-κB Signaling Pathway - Boster Bio. (n.d.).

- Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - US. (n.d.).

- Lipoxygenase | Inhibitors | MedChemExpress. (n.d.).

- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (2011, February 15).

- Inflammation Cytokines Assay - Creative Proteomics. (n.d.).

- Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs. (2023, June 12).

- in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. (2026, January 1).

- In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations - PMC. (2024, December 12).

- Straightforward Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles - ResearchGate. (2022, June 1).

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.).

- Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed. (2009, February 15).

- Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (2021, May 14).

- Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives | Request PDF - ResearchGate. (2025, August 6).

- Anti-inflammatory Exploration of Sulfonamide Containing Diaryl Pyrazoles with Promising COX-2 Selectivity and Enhanced Gastric - ycmou. (n.d.).

- Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed. (2021, May 26).

- 2-(1h-pyrazol-1-yl)benzamide cas no.25660-61-1 - Hangzhou J&H Chemical Co., Ltd. (n.d.).

- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC. (n.d.).

- Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models | Request PDF - ResearchGate. (2025, November 10).

- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet - Journal of Applied Pharmaceutical Science. (2011, June 7).

- N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide - MDPI. (n.d.).

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (2020, July 31).

- Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - RSC Publishing. (n.d.).

Sources

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. drugs.com [drugs.com]

- 10. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 16. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION - Biolife - Scientific Publisher [biolife-publisher.it]

- 18. Frontiers | Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections [frontiersin.org]

- 19. assaygenie.com [assaygenie.com]

- 20. benchchem.com [benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

- 24. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pro-inflammatory Cytokine Monitoring Test [bioinst.com]

- 26. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - JP [thermofisher.com]

- 27. Inflammation Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 28. In vitro Assessment of Novel Bioactive Compounds’ Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ijpras.com [ijpras.com]

Anticancer Properties of 2-(1H-Pyrazol-1-YL)benzamide Derivatives: A Mechanistic and Methodological Overview

An In-depth Technical Guide for Drug Development Professionals

Abstract: The pursuit of novel therapeutic agents with high efficacy and selectivity remains a cornerstone of oncological research. Heterocyclic compounds, particularly those integrating multiple pharmacophores, have emerged as a fertile ground for the discovery of potent anticancer molecules. This technical guide focuses on the 2-(1H-pyrazol-1-yl)benzamide scaffold, a promising class of derivatives demonstrating significant cytotoxic activity across a range of human cancer cell lines. We will explore the synthetic rationale, delve into the multifaceted mechanisms of action—including kinase inhibition, cell cycle arrest, and induction of apoptosis—and present detailed structure-activity relationship (SAR) analyses. Furthermore, this guide provides robust, field-proven experimental protocols for the comprehensive evaluation of these compounds, designed to equip researchers and drug development professionals with the necessary tools to advance this promising class of anticancer agents.

Introduction: The Strategic Hybridization of Pyrazole and Benzamide

The fields of medicinal chemistry and oncology have long recognized the value of the pyrazole and benzamide moieties as "privileged structures." Pyrazole derivatives are integral to numerous approved drugs, exhibiting a wide array of biological activities, including potent antitumor effects.[1][2][3] Their anticancer mechanisms are diverse, targeting critical cellular machinery such as cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin.[1][4][5] The benzamide structure, on the other hand, is a well-established pharmacophore found in various kinase inhibitors and other therapeutic agents, valued for its ability to form key hydrogen bond interactions within enzyme active sites.

The strategic combination of these two scaffolds into a single 2-(1H-pyrazol-1-yl)benzamide framework is a classic example of molecular hybridization. This approach aims to create novel chemical entities with potentially synergistic or enhanced pharmacological profiles, improved selectivity, and novel mechanisms of action. Recent studies have validated this strategy, revealing that these derivatives can potently inhibit cancer cell proliferation, often through the dual modulation of multiple signaling pathways.[1][6]

Synthetic Strategies for the Pyrazole-Benzamide Core

The synthesis of 2-(1H-pyrazol-1-yl)benzamide derivatives is accessible through several established chemical routes. A common and effective method involves the cyclization of corresponding hydrazine precursors.[7] The general approach allows for significant diversification of the substituents on both the pyrazole and benzamide rings, which is critical for structure-activity relationship (SAR) studies.

A representative synthetic scheme often begins with the reaction of a substituted 2-hydrazinylbenzoic acid derivative with a 1,3-dicarbonyl compound. This key condensation and subsequent cyclization step forms the pyrazole ring attached to the benzamide backbone. The choice of solvent and catalyst (often acidic or basic) is critical for optimizing reaction yields and purity. For instance, the TCT/DMF (2,4,6-trichloro-1,3,5-triazine/dimethylformamide) system has been effectively used to promote the cyclization of hydrazine precursors to yield the desired pyrazole skeleton.[7] This modularity in synthesis is a significant advantage, enabling the systematic exploration of chemical space to identify candidates with optimal potency and drug-like properties.

Unraveling the Multifaceted Mechanism of Action

The anticancer efficacy of 2-(1H-pyrazol-1-yl)benzamide derivatives stems from their ability to interfere with multiple, fundamental cellular processes required for tumor growth and survival. The primary mechanisms identified include the disruption of cell cycle progression, induction of programmed cell death (apoptosis), and the inhibition of key oncogenic signaling pathways.

Targeting Cell Cycle Kinases and Tubulin Dynamics

A predominant mechanism of action for many pyrazole-containing compounds is the inhibition of protein kinases that regulate the cell cycle, such as CDKs.[5][8] By blocking the activity of enzymes like CDK2, these derivatives can halt the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[9][10]

Furthermore, certain pyrazole derivatives have been identified as potent microtubule-disrupting agents.[6][11] They function by inhibiting the polymerization of tubulin, a critical protein for the formation of the mitotic spindle. This disruption leads to cell cycle arrest and ultimately triggers apoptosis. The ability to target tubulin is a clinically validated anticancer strategy, and novel agents that can overcome common resistance mechanisms are of high value.[12]

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

A hallmark of effective anticancer agents is the ability to induce apoptosis in tumor cells. 2-(1H-Pyrazol-1-YL)benzamide derivatives have been shown to trigger this process through several interconnected events:

-

Generation of Reactive Oxygen Species (ROS): The compounds can induce oxidative stress within cancer cells by increasing the levels of ROS.[6]

-

Mitochondrial Membrane Depolarization: Elevated ROS levels lead to the depolarization of the mitochondrial membrane, a key initiating event in the intrinsic apoptotic pathway.[6]

-

Modulation of Bcl-2 Family Proteins: They can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein BAX, shifting the cellular balance in favor of cell death.[9]

-

Caspase Activation: The mitochondrial changes lead to the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell in a controlled manner.[9][12]

Caption: Intrinsic apoptosis pathway induced by pyrazole-benzamide derivatives.

Inhibition of Oncogenic Signaling Pathways

These derivatives also modulate critical signaling cascades that drive cancer cell proliferation and survival. A key target is the Mitogen-Activated Protein Kinase (MAPK) pathway. Studies have shown that treatment with these compounds can lead to the hyperphosphorylation of JNK and ERK1/2, coupled with the hypophosphorylation of p38 kinases, ultimately contributing to cell death.[6] Additionally, various pyrazole derivatives have demonstrated inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[1][13]

Caption: Modulation of the MAPK signaling pathway by pyrazole-benzamide derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(1H-pyrazol-1-yl)benzamide scaffold has yielded crucial insights into the structural requirements for potent anticancer activity. SAR studies are essential for optimizing lead compounds into clinical candidates.

| Position of Substitution | Modification | Impact on Anticancer Activity | Representative Cell Lines | Reference |

| Benzamide Ring | Methoxy groups (e.g., at C4) | Increased inhibitory activity. | MCF-7 (Breast) | [14] |

| Pyrazole Ring (C3) | Aryl groups (e.g., phenyl, methoxyphenyl) | Generally confers potent activity. Methoxy substitution enhances potency. | MCF-7, DU145 (Prostate) | [7] |

| Pyrazole Ring (C5) | Aryl groups with electron-donating groups | Can enhance activity, depending on the target. | A549 (Lung), HepG2 (Liver) | [1][15] |

| General Structure | Hybridization with other moieties (e.g., indole) | Can significantly increase potency and introduce new mechanisms (e.g., CDK2 inhibition). | HepG2, HCT-116 (Colon) | [9] |

| General Structure | Lack of substituents on aryl rings | Can lead to a loss of activity or even stimulation of tumor formation in some assays. | Potato Disc Assay | [14] |

This table synthesizes findings and is for illustrative purposes. Specific IC50 values vary significantly with the full molecular structure and cell line.

Essential Experimental Protocols

The preclinical evaluation of novel anticancer compounds requires a tiered approach, moving from broad cytotoxicity screening to detailed mechanistic studies. The following protocols provide a robust framework for assessing 2-(1H-pyrazol-1-yl)benzamide derivatives.

Caption: Tiered experimental workflow for evaluating novel anticancer compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be consistent.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at 1x and 2x its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1x Binding Buffer and analyze the cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol: Cell Cycle Analysis by PI Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Seed cells and treat with the test compound at its IC₅₀ concentration for a set time (e.g., 24 hours).

-

Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at 37°C for 30 minutes.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, and software analysis will quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.

Future Perspectives and Conclusion

The 2-(1H-pyrazol-1-yl)benzamide scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The evidence strongly suggests that these compounds operate through multiple, synergistic mechanisms, including the inhibition of key kinases, disruption of microtubule dynamics, and potent induction of apoptosis. This polypharmacological profile is advantageous, as it may circumvent the drug resistance mechanisms that often plague therapies targeting a single pathway.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. The exploration of novel substitutions on the core scaffold, guided by computational modeling and SAR data, will be crucial for improving target selectivity and potency. As our understanding of the complex signaling networks in cancer deepens, the development of these multi-targeted agents provides a powerful strategy for creating more effective and durable cancer treatments.

References

-

Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. Tech Science Press. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound. PMC. [Link]

-

In vitro anticancer screening of synthesized compounds. ResearchGate. [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI. [Link]

-

Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. ResearchGate. [Link]

-

Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

-

Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. [Link]

-

Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. PMC. [Link]

-

Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling. SSRN. [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. DovePress. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ResearchGate. [Link]

-

A Novel Series of N-((5-Aryl-1H-pyrazol-3-yl)carbamothioyl) Benzamide Derivatives: Ultrasound-Assisted Synthesis and Anticancer Evaluation against Non-Small-Cell Lung Carcinoma. Palestinian Medical and Pharmaceutical Journal. [Link]

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. [Link]

-

Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithi. SciSpace. [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy. [Link]

-

2-(1H-Pyrazol-1-yl)pyrimidine Derivatives as Promising Anticancer Candidates: Synthesis, Biological Studies, and Computational Insights. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways [techscience.com]

- 7. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. scispace.com [scispace.com]

- 15. journals.najah.edu [journals.najah.edu]

Exploring the Therapeutic Targets of 2-(1H-Pyrazol-1-YL)benzamide: A Strategic Framework for Target Identification and Validation

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 2-(1H-Pyrazol-1-YL)benzamide scaffold represents a confluence of two pharmacologically significant moieties: the pyrazole ring, a versatile heterocyclic core found in numerous approved drugs, and the benzamide group, a classic pharmacophore known for its diverse biological activities. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this core structure. Drawing upon established research into structurally related pyrazole and benzamide derivatives, we will delineate the most probable target classes, including metabolic enzymes, protein kinases, and critical signaling pathways. This document moves beyond a simple literature review to offer a field-proven, logical progression of experimental workflows, from initial biochemical screening to cell-based validation and mechanism of action studies, empowering research teams to unlock the full therapeutic potential of this promising chemical entity.

Introduction: The Rationale for a Privileged Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Its unique electronic and steric properties allow it to serve as a potent bioisostere for various functional groups, facilitating interactions with a wide range of biological targets. Similarly, the benzamide moiety is a well-established pharmacophore present in drugs targeting enzymes and receptors. The combination of these two groups in the 2-(1H-Pyrazol-1-YL)benzamide structure creates a molecule with significant therapeutic potential, warranting a systematic investigation of its molecular targets.

This guide is structured to provide a logical, causality-driven approach to target discovery. We will first prioritize potential targets based on compelling evidence from analogous structures and then detail the self-validating experimental systems required to confirm these hypotheses.

Prioritizing Potential Therapeutic Targets: An Evidence-Based Approach

Analysis of public domain research on pyrazole-benzamide and related scaffolds reveals several high-probability target classes. While direct data on the unsubstituted 2-(1H-Pyrazol-1-YL)benzamide is sparse, the following targets represent the most logical starting points for an investigative program.

Metabolic & Signaling Enzymes

-

Carbonic Anhydrases (CAs): Pyrazole-sulphonamide hybrids have shown potent inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II), with Ki values in the nanomolar range.[3] These zinc-containing metalloenzymes are involved in pH regulation and are validated targets in cancer and other diseases. The structural similarity suggests the pyrazole-benzamide core could also interact with the CA active site.

-

Succinate Dehydrogenase (SDH): Novel pyrazol-5-yl-benzamide derivatives have been identified as potent SDH inhibitors with significant antifungal activity.[4] SDH (Complex II) is a crucial enzyme in both the citric acid cycle and the electron transport chain. Its inhibition is a validated mechanism for fungicides and is being explored for anticancer applications due to its role in cellular metabolism and tumorigenesis.

-

Ecto-5′-nucleotidase (e5-NT): Certain N-(pyrazol-4-yl)benzamides have demonstrated inhibitory potential against human and rat ecto-5′-nucleotidases, enzymes that play a role in nucleotide metabolism and signaling.[5]

Protein Kinases & Signaling Pathways

-

Transforming Growth Factor-β Type I Receptor (ALK5): Multiple studies have identified pyrazole-based compounds as potent and selective inhibitors of ALK5, a key kinase in the TGF-β signaling pathway.[6][7] This pathway is central to fibrosis, and its inhibition has therapeutic potential for treating dermal scarring and fibrotic diseases.[6][7] The compound GW788388, a 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide, is a notable example of a potent, orally active ALK5 inhibitor.[6]

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is a master regulator of cell growth, proliferation, and survival. A study on 1H-pyrazol-1-yl benzenesulfonamide derivatives demonstrated their ability to alleviate inflammatory bowel disease by suppressing the PI3K/Akt/mTOR pathway.[8] Furthermore, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce mTORC1 activity and modulate autophagy, a key cellular process controlled by this pathway.[9]

-

Hedgehog (Hh) Signaling Pathway: Benzamide derivatives have been developed as inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor.[10][11] Aberrant Hh signaling is implicated in several cancers, making Smo a valuable therapeutic target.

Table 1: Summary of Activities for Structurally Related Pyrazole-Benzamide Compounds

| Compound Class | Target(s) | Reported Activity | Reference |

| Pyrazole-sulphonamide Hybrids | hCA I, hCA II | Ki = 12.7–59.8 nM (hCA I), 6.9–24.1 nM (hCA II) | [3] |

| Pyrazol-5-yl-benzamide Derivatives | Succinate Dehydrogenase (SDH) | EC50 = 0.20 mg/L (vs. S. sclerotiorum) | [4] |

| Phenylpyridine Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | IC50 < 10 nM | [6] |

| 1H-Pyrazol-1-yl Benzenesulfonamides | PI3K/Akt/mTOR Pathway | Reduction of ROS, apoptosis, and macrophage accumulation | [8] |

| N-benzyl-pyrazol-4-yl-benzamides | mTORC1 / Autophagy | Submicromolar antiproliferative activity | [9] |

Experimental Guide: A Workflow for Target Validation

The following section outlines a robust, multi-stage workflow designed to systematically screen for, validate, and characterize the interaction between 2-(1H-Pyrazol-1-YL)benzamide and its primary therapeutic targets.

Stage 1: Initial Target Screening & Hit Confirmation

The primary objective is to rapidly assess whether the compound engages with the prioritized targets in a controlled, in vitro environment.

Caption: A streamlined workflow for identifying and validating therapeutic targets.

This protocol describes a representative method to determine the compound's inhibitory activity against a protein kinase like ALK5.

1. Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate peptide by the kinase. An inhibitor will reduce the amount of phosphorylated substrate.

2. Materials:

- Recombinant human ALK5 enzyme.

- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT).

- Substrate peptide (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide).

- [γ-³³P]ATP.

- 2-(1H-Pyrazol-1-YL)benzamide, dissolved in DMSO to create a stock solution (e.g., 10 mM).

- 96-well microplates.

- Phosphocellulose filter mats.

- Scintillation counter.

3. Procedure:

- Prepare serial dilutions of the test compound in kinase buffer across a 96-well plate. Include a positive control (known inhibitor, e.g., GW788388) and a negative control (DMSO vehicle).

- Add the ALK5 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

- Initiate the kinase reaction by adding a master mix containing the substrate peptide and [γ-³³P]ATP.

- Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

- Stop the reaction by adding phosphoric acid.

- Transfer the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.

- Wash the filter mat multiple times with phosphoric acid.

- Dry the mat and measure the radioactivity in each spot using a scintillation counter.

4. Data Analysis & Trustworthiness:

- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

- Plot the percent inhibition against the logarithm of the compound concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

- The system is self-validating through the inclusion of positive and negative controls, ensuring the assay is performing within expected parameters.

Stage 2: Cell-Based Target Validation

Once a biochemical hit is confirmed (e.g., IC50 < 10 µM), the investigation must move to a cellular context to confirm target engagement and functional consequences.

Caption: The PI3K/Akt/mTOR pathway, a potential target for the compound.

This protocol assesses if the compound inhibits a specific signaling pathway by measuring the phosphorylation status of downstream proteins.

1. Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and the phosphorylated forms of a protein (e.g., Akt, S6K), one can determine if a signaling pathway is inhibited.

2. Materials:

- Relevant cancer cell line (e.g., MCF-7 for PI3K/Akt pathway).

- Cell culture medium and serum.

- Test compound and vehicle (DMSO).

- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

- Protein quantification assay (e.g., BCA assay).

- SDS-PAGE gels, running buffer, and transfer buffer.

- PVDF membrane.

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

- Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-β-actin).

- HRP-conjugated secondary antibody.

- Chemiluminescent substrate (ECL).

- Imaging system.

3. Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.